6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one
Description
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry
Properties
IUPAC Name |
6-ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-13-9-15-14(10-18(23)24-17(15)11-16(13)22)12-20-5-3-19(4-6-20)7-8-21/h9-11,21-22H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAWKPMGFWIPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=O)C=C2CN3CCN(CC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary components:
- 6-Ethyl-7-hydroxycoumarin-2-one : The core structure bearing ethyl and hydroxyl groups at positions 6 and 7, respectively.
- 4-(2-Hydroxyethyl)piperazinylmethyl side chain : A tertiary amine moiety linked via a methylene bridge to the coumarin’s 4-position.
Retrosynthetic disconnection at the methylene bridge suggests coupling between a 4-chloromethylcoumarin intermediate and 4-(2-hydroxyethyl)piperazine. This approach aligns with established methods for introducing piperazine derivatives into heterocyclic systems.
Synthesis of the Coumarin Core: 6-Ethyl-7-Hydroxycoumarin-2-One
Pechmann Condensation
The coumarin scaffold is synthesized via Pechmann condensation , a classical method for coumarin formation. This involves the reaction of a resorcinol derivative with a β-keto ester under acidic conditions:
Reactants :
- 5-Ethylresorcinol : Provides the ethyl group at position 6 and hydroxyl groups at positions 7 and 5.
- Ethyl acetoacetate : Serves as the β-keto ester for lactonization.
Conditions :
Mechanism :
- Protonation of the β-keto ester’s carbonyl group.
- Electrophilic attack by the resorcinol’s hydroxyl-activated aromatic ring.
- Cyclization and dehydration to form the coumarin lactone.
Functionalization at Position 4: Introduction of Chloromethyl Group
Hydroxymethylation via Mannich Reaction
The 4-position of coumarin is activated for electrophilic substitution due to electron-donating effects from the lactone oxygen. A Mannich reaction introduces a hydroxymethyl group:
Reactants :
- 6-Ethyl-7-hydroxycoumarin-2-one
- Formaldehyde (37% aqueous solution)
- Piperidine (catalyst)
Conditions :
Outcome :
Formation of 4-hydroxymethyl-6-ethyl-7-hydroxycoumarin-2-one (Yield: ~60%).
Chlorination of Hydroxymethyl Group
The hydroxymethyl group is converted to chloromethyl using thionyl chloride (SOCl₂) :
Conditions :
- Excess SOCl₂ in dry dichloromethane at 0°C → room temperature, 4 hours.
Mechanism :
- Nucleophilic substitution (SN2) where Cl⁻ displaces the hydroxyl group.
Synthesis of 4-(2-Hydroxyethyl)Piperazine
Alkylation of Piperazine
Piperazine reacts with 2-chloroethanol in a nucleophilic substitution:
Conditions :
Mechanism :
- Deprotonation of piperazine’s secondary amine.
- SN2 attack on 2-chloroethanol, forming the hydroxyethyl side chain.
Coupling of Chloromethylcoumarin and 4-(2-Hydroxyethyl)Piperazine
Nucleophilic Substitution
The chloromethylcoumarin undergoes substitution with 4-(2-hydroxyethyl)piperazine:
Conditions :
- Chloromethylcoumarin (1 equiv), 4-(2-hydroxyethyl)piperazine (1.2 equiv), K₂CO₃ (2 equiv), dry DMF, 80°C, 8 hours.
Mechanism :
- Piperazine’s tertiary amine attacks the electrophilic chloromethyl carbon, displacing Cl⁻.
Structural Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆) :
¹³C NMR (151 MHz, DMSO-d₆) :
Optimization Challenges and Solutions
Competing Side Reactions
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Pechmann Condensation | 68–75 | ≥95 | Scalable, one-step core formation |
| Mannich Hydroxymethyl | 60 | 90 | Direct functionalization |
| Chlorination | 85–90 | 98 | High conversion efficiency |
| Piperazine Coupling | 65–72 | 97 | Regioselective substitution |
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its fluorescent properties and used in various biological assays.
6-Ethyl-7-hydroxy-4-methylcoumarin: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
Uniqueness
6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
The compound 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one is a derivative of chromone and piperazine, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that highlight its pharmacological properties.
Basic Information
- Chemical Name: this compound
- CAS Number: 384364-23-2
- Molecular Formula: C27H32N4O4
- Molecular Weight: 476.57 g/mol
Structure
The compound features a chromone backbone with an ethyl and hydroxy group at the 6 and 7 positions, respectively. The piperazine moiety is substituted at the 4 position, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of chromone compounds exhibit significant anticancer properties. For instance, a study evaluated various piperazine derivatives and found that certain compounds showed cytotoxic effects against cancer cell lines such as HeLa and HCT116. Specifically, compounds derived from chromone demonstrated IC50 values indicating effective inhibition of cell proliferation:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7h | HeLa | 3.995 |
| 7l | HCT116 | 5.000 |
These results suggest that modifications to the chromone structure can enhance cytotoxicity against specific cancer types .
Receptor Affinity Studies
The affinity of the compound for serotonin receptors (5-HT1A and 5-HT2A) has been investigated, revealing promising results. A series of derivatives were synthesized and tested for their binding affinities:
| Compound | Receptor Type | Ki (nM) |
|---|---|---|
| 4 | 5-HT1A | 0.78 |
| 7 | 5-HT1A | 0.57 |
These values indicate that some derivatives exhibit affinities comparable to established agonists like 8-OH-DPAT, suggesting potential therapeutic applications in mood disorders .
The mechanism through which these compounds exert their effects involves modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, compounds have been shown to inhibit the phosphorylation of Chk1, a key regulator in the DNA damage response pathway, thereby enhancing the anticancer effects .
Study on Chromone Derivatives
In one notable study, researchers synthesized a series of piperazine-substituted chromones and evaluated their biological activities. The study highlighted that certain derivatives not only exhibited high receptor affinity but also demonstrated significant anticancer activity through mechanisms involving apoptosis induction .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between the synthesized compounds and their target receptors. These studies confirmed that the structural modifications enhance binding affinity, supporting the observed biological activities .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one, and how do reaction conditions influence product purity?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the coumarin core. For example, the piperazine moiety is introduced via nucleophilic substitution or reductive amination. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation. For instance, using polar aprotic solvents (DMF, DMSO) at 60–80°C improves regioselectivity . Analytical techniques such as HPLC and ¹H/¹³C NMR are critical for verifying intermediate purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy : ¹H NMR (to identify aromatic protons and piperazine methylene groups) and FT-IR (to confirm hydroxyl and carbonyl stretches).
- Mass Spectrometry : High-resolution ESI-MS ensures accurate molecular weight determination.
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and O .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?
- Methodological Answer : The compound’s flexibility (e.g., piperazine ring puckering, hydroxyl group rotation) complicates X-ray refinement. SHELXL software is used for small-molecule refinement, leveraging restraints for bond lengths/angles and disorder modeling. High-resolution data (≤ 0.8 Å) are essential to resolve positional uncertainties. For example, thermal ellipsoid analysis can differentiate between static and dynamic disorder in the hydroxyethyl group .
Q. How does the hydroxyethyl-piperazine substituent influence biological activity compared to other piperazine derivatives?
- Methodological Answer : The hydroxyethyl group enhances hydrophilicity, improving solubility and bioavailability. Comparative studies with analogs (e.g., 4-methylpiperazine derivatives) show that hydrogen bonding via the hydroxyl group increases binding affinity to targets like kinase enzymes. Activity is assessed via in vitro assays (e.g., IC₅₀ measurements) and molecular docking simulations to map interactions with active sites .
Q. What contradictions exist in reported biological data, and how can they be resolved experimentally?
- Methodological Answer : Discrepancies in antimicrobial efficacy (e.g., variable MIC values against S. aureus) may arise from differences in assay protocols (e.g., broth microdilution vs. agar diffusion). Standardized testing under CLSI guidelines and pharmacokinetic profiling (e.g., plasma protein binding assays) can clarify structure-activity relationships .
Critical Analysis of Evidence
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
